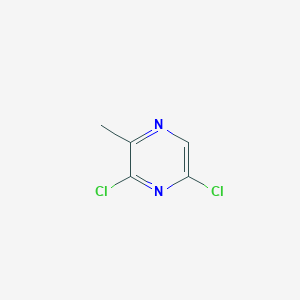

3,5-Dichloro-2-methylpyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-methylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-5(7)9-4(6)2-8-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXFTSUECGCLEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717224 | |

| Record name | 3,5-Dichloro-2-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-38-8 | |

| Record name | 3,5-Dichloro-2-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 3,5-dichloro-2-methylpyrazine: A Technical Guide to its NMR Signature

Molecular Structure and Expected Spectroscopic Features

3,5-dichloro-2-methylpyrazine possesses a distinct substitution pattern on the pyrazine ring that dictates its electronic environment and, consequently, its NMR spectrum. The presence of two electronegative chlorine atoms and one electron-donating methyl group creates a unique distribution of electron density, which is key to interpreting the chemical shifts and coupling constants.

The structure contains a single aromatic proton and a methyl group, which will give rise to distinct signals in the ¹H NMR spectrum. The pyrazine ring itself contains four unique carbon atoms, in addition to the methyl carbon, which will be resolved in the ¹³C NMR spectrum.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two main signals: a singlet for the aromatic proton and a singlet for the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | 8.2 - 8.4 | Singlet | 1H |

| -CH₃ | 2.6 - 2.8 | Singlet | 3H |

Rationale for ¹H Chemical Shift Assignments

-

Aromatic Proton (H-6): The pyrazine ring is an electron-deficient aromatic system, which generally results in downfield chemical shifts for its protons compared to benzene. For 2-methylpyrazine, the aromatic protons appear between 8.3 and 8.5 ppm[1]. In this compound, the presence of two strongly electron-withdrawing chlorine atoms will further deshield the remaining ring proton (H-6), pushing its chemical shift even further downfield. The methyl group at the C-2 position has a minor shielding effect, but the overall influence of the chlorine atoms is expected to dominate. Therefore, a chemical shift in the range of 8.2-8.4 ppm is a reasonable prediction.

-

Methyl Protons (-CH₃): The methyl group attached to the pyrazine ring will resonate in a region typical for methyl groups on aromatic rings. In 2-methylpyrazine, the methyl protons have a chemical shift of approximately 2.57 ppm[1]. The electron-withdrawing nature of the two chlorine atoms in this compound is expected to cause a slight downfield shift of the methyl proton signal. Thus, a predicted chemical shift in the range of 2.6-2.8 ppm is justifiable.

-

Multiplicity: Since the single aromatic proton (H-6) has no adjacent protons, it will appear as a singlet. Similarly, the protons of the methyl group are not coupled to any other protons and will also appear as a singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Five distinct signals are expected for the five unique carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 156 |

| C-3 | 148 - 152 |

| C-5 | 145 - 149 |

| C-6 | 140 - 144 |

| -CH₃ | 20 - 24 |

Rationale for ¹³C Chemical Shift Assignments

-

Ring Carbons (C-2, C-3, C-5, C-6): The chemical shifts of the carbon atoms in the pyrazine ring are influenced by the nitrogen atoms and the substituents. The nitrogen atoms cause a general downfield shift of the adjacent carbons. The chlorine atoms, being highly electronegative, will cause a significant downfield shift for the carbons to which they are attached (C-3 and C-5). The methyl-substituted carbon (C-2) will also be downfield due to its attachment to a nitrogen and the methyl substituent. The proton-bearing carbon (C-6) is expected to be the most upfield of the ring carbons. The predicted ranges are based on data from other substituted pyrazines and general principles of ¹³C NMR spectroscopy[2].

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the typical upfield region for sp³-hybridized carbons attached to an aromatic ring. A chemical shift in the range of 20-24 ppm is a standard expectation for such a group.

Experimental Protocols for NMR Analysis

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic molecules, including pyrazine derivatives. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on the sample's solubility and the desired solvent effect on chemical shifts. The choice of solvent can influence the chemical shifts of protons, so consistency is key for comparative analyses[3].

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Proton-decoupled mode is typically used to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

The spectral width should encompass the expected range for aromatic and alkyl carbons (e.g., 0-160 ppm).

-

-

Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram 2: Workflow for NMR Spectroscopic Analysis

Caption: A generalized workflow for the NMR analysis of an organic compound.

Conclusion

The NMR spectroscopic analysis of this compound is a powerful tool for its structural confirmation and purity assessment. Although experimental data is not widely published, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of its structural features and comparison with related compounds. The anticipated spectra are simple and distinct, allowing for straightforward interpretation. This technical guide provides a solid foundation for researchers to identify and characterize this compound, underscoring the predictive power of NMR spectroscopy in modern chemical analysis.

References

Introduction: The Role of Vibrational Spectroscopy in Molecular Characterization

An In-Depth Technical Guide to the Infrared (IR) Spectrum Interpretation of 3,5-dichloro-2-methylpyrazine

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a substituted aromatic heterocycle of interest in pharmaceutical and chemical research. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple peak listing to offer a foundational understanding of how substituent effects and molecular structure dictate the vibrational spectrum. We will cover the theoretical prediction of absorption bands, a detailed protocol for sample analysis, and a systematic approach to spectral interpretation.

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate at specific frequencies, creating a unique spectral fingerprint.[1] This fingerprint allows for the identification of functional groups and provides deep insights into the molecular structure. For a molecule like this compound (C₅H₄Cl₂N₂), IR spectroscopy is a rapid and non-destructive method to confirm the presence of key structural motifs, including the pyrazine ring, the methyl group, and the carbon-chlorine bonds, which are critical for its chemical identity and reactivity.

This guide will deconstruct the predicted IR spectrum of this compound by correlating specific vibrational modes with their expected absorption frequencies. This approach provides a robust framework for scientists to interpret the spectra of this and similar substituted heterocyclic compounds with confidence.

Theoretical Vibrational Mode Analysis

The IR spectrum of this compound is a composite of absorptions arising from its distinct structural components: the aromatic pyrazine ring, the lone aromatic C-H bond, the aliphatic C-H bonds of the methyl group, and the C-Cl bonds. A non-linear molecule with 13 atoms has 3N-6, or 33, fundamental vibrational modes.[2] Not all of these will be IR active or sufficiently intense to be observed, but a systematic analysis allows for a confident prediction of the major features.

The spectrum can be broadly divided into two regions: the diagnostic region (>1500 cm⁻¹) where characteristic functional group absorptions appear, and the fingerprint region (<1500 cm⁻¹) which contains complex vibrations unique to the molecule as a whole.[3]

Aromatic C-H Vibrations

-

C-H Stretching: The spectrum is expected to show a weak to medium intensity band for the aromatic C-H stretching vibration. For aromatic and heteroaromatic systems, these peaks typically appear at wavenumbers slightly above 3000 cm⁻¹.[4] Aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region.[4][5] The presence of electronegative nitrogen atoms and chlorine substituents in the ring will influence the electron density and likely shift this peak towards the higher end of this range.

Aliphatic C-H Vibrations (Methyl Group)

-

C-H Stretching: The methyl group attached to the pyrazine ring will give rise to characteristic aliphatic C-H stretching absorptions. These bands are expected to appear just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ range.[6] This clear demarcation at 3000 cm⁻¹ is a powerful diagnostic tool to distinguish between aromatic (sp²) and aliphatic (sp³) C-H bonds.[7]

-

C-H Bending: The methyl group also exhibits bending vibrations (asymmetric and symmetric deformations), which are expected to appear around 1450 cm⁻¹ and 1375 cm⁻¹.[2] These absorptions fall within the complex fingerprint region but are often identifiable.

Pyrazine Ring Vibrations

The pyrazine ring has several characteristic vibrational modes. Based on studies of pyrazine and its chlorinated derivatives, we can predict the following:[8]

-

Ring C=C and C=N Stretching: Aromatic and heteroaromatic rings display a series of skeletal stretching vibrations in the 1625-1430 cm⁻¹ region.[8] For pyrazine itself, ring stretching modes are observed at various points, including ~1524 cm⁻¹ and ~1479 cm⁻¹.[8][9] The substitution with two chlorine atoms and a methyl group will alter the symmetry and electronic distribution, leading to shifts and changes in the intensity of these bands. We anticipate a cluster of medium to strong intensity peaks in the 1600-1400 cm⁻¹ range.

-

Ring Breathing and Deformations: The pyrazine ring also undergoes "breathing" modes and other in-plane and out-of-plane deformations. The ring breathing mode for substituted pyrazines has been reported near 1023 cm⁻¹.[8] Out-of-plane C-H bending for the single aromatic proton is expected in the 900-675 cm⁻¹ region, with the exact position being highly dependent on the substitution pattern.[4]

Carbon-Chlorine (C-Cl) Vibrations

-

C-Cl Stretching: The C-Cl stretching vibration is a key diagnostic feature for halogenated organic compounds.[5] These bonds give rise to strong absorptions in the fingerprint region, typically between 850 and 550 cm⁻¹.[8] The exact position is sensitive to the molecular environment.[8] For this compound, we expect to see one or more strong, sharp bands in this region, confirming the presence of the chlorine substituents.

Predicted IR Spectrum Summary

The following table synthesizes the theoretical analysis into a set of expected absorption bands for this compound. This serves as a practical guide for spectral interpretation.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Structural Moiety |

| 3100 - 3050 | Weak - Medium | C-H Stretch | Aromatic (Pyrazine Ring) |

| 3000 - 2850 | Medium | C-H Asymmetric & Symmetric Stretch | Aliphatic (Methyl Group) |

| 1600 - 1500 | Medium - Strong | C=C and C=N Ring Stretching | Pyrazine Ring Skeleton |

| 1500 - 1400 | Medium - Strong | C=C and C=N Ring Stretching | Pyrazine Ring Skeleton |

| ~1450 | Medium | C-H Asymmetric Bending | Methyl Group |

| ~1375 | Medium | C-H Symmetric Bending | Methyl Group |

| 1200 - 1000 | Medium | Ring Breathing & In-Plane Deformations | Pyrazine Ring Skeleton |

| 900 - 800 | Medium - Strong | C-H Out-of-Plane Bending | Aromatic (Pyrazine Ring) |

| 850 - 600 | Strong | C-Cl Stretch | Carbon-Chlorine Bonds |

Experimental Protocol for Spectrum Acquisition (KBr Pellet Method)

To obtain a high-quality, reproducible IR spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a gold standard. The protocol's integrity relies on the meticulous exclusion of moisture and the creation of a homogenous, non-scattering sample matrix.[3]

Objective: To prepare an IR-transparent solid pellet of the sample for analysis via transmission FTIR spectroscopy.

Materials:

-

This compound (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (200-300 mg)

-

Agate mortar and pestle

-

Pellet die set (e.g., 13 mm)

-

Hydraulic press

-

FTIR Spectrometer

-

Oven and Desiccator

-

Acetone or Chloroform (for cleaning)

Step-by-Step Methodology:

-

Material Preparation (Self-Validation Step 1 - Purity):

-

Dry the spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove all absorbed water.[7] Water shows strong, broad IR absorptions around 3400 cm⁻¹ and 1640 cm⁻¹ that can obscure sample signals.[3]

-

After drying, store the KBr in a desiccator until use to prevent re-absorption of atmospheric moisture.

-

-

Equipment Cleaning (Self-Validation Step 2 - No Contamination):

-

Thoroughly clean the mortar, pestle, and all components of the pellet die with a solvent such as acetone.[7]

-

Ensure all parts are completely dry before use to avoid moisture contamination.

-

-

Grinding and Mixing (Self-Validation Step 3 - Homogeneity):

-

Weigh approximately 1-2 mg of the sample and 200-300 mg of the dried KBr.[7] The sample-to-KBr ratio should be between 0.2% and 1%.[10]

-

Place the sample in the agate mortar and grind it to a very fine powder. This is crucial to reduce particle size below the wavelength of IR radiation, which minimizes light scattering and produces a flat baseline.[7]

-

Add the dried KBr to the mortar and mix gently but thoroughly with the sample until the mixture is homogenous.[11]

-

-

Pellet Formation:

-

Carefully transfer the homogenous powder mixture into the pellet die cavity, ensuring an even distribution.

-

Assemble the die and place it in the hydraulic press.

-

If available, connect the die to a vacuum line to remove trapped air, which can cause pellets to be opaque.[1]

-

Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[3] The pressure causes the KBr to "cold-flow" and form a transparent or uniformly translucent disc.[3]

-

-

Spectrum Acquisition:

-

Carefully eject the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber or a pure KBr pellet.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[12]

-

The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Workflow for IR Spectrum Interpretation

The logical process of interpreting an IR spectrum involves correlating the observed absorption bands with known vibrational frequencies of functional groups to deduce the structure of the unknown compound.

Caption: Logical workflow for the interpretation of the IR spectrum of this compound.

Interpretation of the Predicted Spectrum

Analyzing the predicted spectrum of this compound according to the workflow above allows for a full structural confirmation.

-

Initial Assessment (Diagnostic Region): The first step is to examine the region above 1500 cm⁻¹.

-

A weak band observed between 3100-3050 cm⁻¹ is immediately assigned to the aromatic C-H stretch , confirming the presence of at least one hydrogen on the pyrazine ring.[4]

-

A distinct set of medium-intensity bands just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range, is clear evidence of aliphatic C-H stretching from the methyl group.[6] The clear separation of these two C-H stretching regions is a powerful confirmation of both the aromatic ring and the alkyl substituent.

-

A series of medium to strong, sharp peaks between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the pyrazine ring's skeletal C=C and C=N vibrations .[8] Their presence confirms the core heterocyclic structure.

-

-

Detailed Analysis (Fingerprint Region): The region below 1500 cm⁻¹ provides unique, molecule-specific information.

-

Absorptions around 1450 cm⁻¹ and 1375 cm⁻¹ are consistent with the asymmetric and symmetric bending modes of the methyl group , further corroborating its presence.[2]

-

The most intense and sharpest peaks in the entire spectrum are expected in the 850-600 cm⁻¹ range. These strong absorptions are definitively assigned to the C-Cl stretching vibrations , providing unequivocal evidence for the two chlorine atoms on the ring.[8]

-

Complex absorptions between 1200-1000 cm⁻¹ and a strong band in the 900-800 cm⁻¹ region correspond to various ring deformations and the out-of-plane C-H bending, respectively. While difficult to assign individually without computational modeling, their collective pattern is the unique "fingerprint" of the this compound substitution pattern.[4][8]

-

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. Through a systematic interpretation, one can confidently confirm the presence of the core pyrazine heterocycle, the aromatic C-H bond, the aliphatic methyl group, and the two carbon-chlorine bonds. The key diagnostic features are the distinct sp² and sp³ C-H stretching bands on either side of 3000 cm⁻¹, the complex pattern of ring vibrations between 1600-1400 cm⁻¹, and the strong, characteristic C-Cl stretching absorptions below 850 cm⁻¹. This guide provides both the theoretical foundation and the practical methodology for researchers to utilize IR spectroscopy as a powerful tool for the structural elucidation of this and related compounds.

References

- 1. scienceijsar.com [scienceijsar.com]

- 2. chemistry.montana.edu [chemistry.montana.edu]

- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. eng.uc.edu [eng.uc.edu]

- 11. shimadzu.com [shimadzu.com]

- 12. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 3,5-dichloro-2-methylpyrazine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of In Silico Analysis in Modern Drug Discovery

In the landscape of contemporary drug development, the ability to predict molecular properties with high accuracy prior to synthesis is a cornerstone of efficient and cost-effective research.[1][2][3] Computational chemistry provides a powerful lens through which we can examine the electronic structure, reactivity, and spectroscopic signatures of novel chemical entities.[4] This guide focuses on a molecule of interest in medicinal chemistry, 3,5-dichloro-2-methylpyrazine, a heterocyclic compound whose derivatives have applications in various therapeutic areas. The pyrazine core is a key structural motif in numerous biologically active compounds.[5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a robust framework for conducting quantum chemical calculations on this compound. We will delve into the theoretical underpinnings of the chosen computational methods, offer step-by-step protocols for their implementation, and discuss the interpretation of the resulting data. The overarching goal is to equip the reader with the knowledge to perform a comprehensive in silico characterization of this molecule, thereby accelerating the drug discovery pipeline.[2][6]

Theoretical Foundations: Selecting the Right Tools for the Task

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule like this compound, which contains a π-conjugated system, nitrogen heteroatoms, and halogen substituents, a careful selection is paramount.

Density Functional Theory (DFT): A Balance of Accuracy and Efficiency

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of computational cost and accuracy.[7][8] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity. For the study of halogenated pyrazine derivatives, a hybrid functional such as B3LYP is often a suitable starting point, as it incorporates a portion of exact Hartree-Fock exchange, which is crucial for describing electronic effects in conjugated systems.[5][9]

Møller-Plesset Perturbation Theory (MP2): Incorporating Electron Correlation

To account for electron correlation effects more explicitly, Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a valuable alternative or complement to DFT.[8][10][11] MP2 theory is a post-Hartree-Fock method that provides a more rigorous treatment of electron correlation, which can be important for accurately predicting non-covalent interactions and subtle electronic effects.[7][8]

Basis Sets: The Building Blocks of Molecular Orbitals

The choice of basis set dictates the flexibility of the atomic orbitals used to construct the molecular orbitals. For molecules containing chlorine, it is essential to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution around the halogen atoms and the lone pairs of the nitrogen atoms. The Pople-style basis set, 6-311+G(d,p), and the correlation-consistent basis sets, such as aug-cc-pVDZ, are excellent choices for this purpose.[12][13][14]

Computational Workflow: A Step-by-Step Guide

The following sections outline a detailed workflow for the quantum chemical characterization of this compound. This workflow is designed to be a self-validating system, where the results of each step inform the next.

Caption: A generalized workflow for quantum chemical calculations.

Step 1: Molecular Structure Input

The initial step involves generating the 3D coordinates of this compound. This can be accomplished using molecular building software such as GaussView or Avogadro. The initial geometry should be a reasonable approximation of the expected structure.

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | [15][16] |

| Molecular Weight | 163.00 g/mol | [15][16] |

| IUPAC Name | This compound | [16] |

| CAS Number | 89284-38-8 | [15][16][17] |

Step 2: Geometry Optimization

The goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.[18][19][20] This is a critical step, as all subsequent calculations will be performed on this optimized geometry.

Protocol for Geometry Optimization:

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.[21][22]

-

Method: B3LYP or ωB97X-D for DFT; MP2 for a higher level of theory.[7][8]

-

Basis Set: 6-311+G(d,p) or aug-cc-pVTZ.[13] For chlorine-containing compounds, these provide a good description of the electronic structure.[12][14]

-

Keywords: Opt

-

Input File Example (Gaussian):

-

Convergence Criteria: Ensure that the optimization converges to a stationary point, indicated by the forces on the atoms and the displacement in the geometry being below the default thresholds.

Caption: A 2D representation of the molecular structure of this compound.

Step 3: Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.[23] A true minimum will have no imaginary frequencies.

Protocol for Vibrational Frequency Analysis:

-

Software: Gaussian 16, ORCA, or equivalent.

-

Method and Basis Set: The same level of theory and basis set used for the geometry optimization must be used for the frequency calculation.

-

Keywords: Freq

-

Input File Example (Gaussian):

-

Analysis:

-

Imaginary Frequencies: Confirm that there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.

-

IR Spectrum: The output will contain the vibrational frequencies and their corresponding IR intensities. These can be visualized to generate a theoretical IR spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental data due to the harmonic approximation and basis set incompleteness.[24]

-

Expected Vibrational Modes: For pyrazine and its derivatives, characteristic vibrational modes include C-H stretching, C-N stretching, ring breathing, and C-Cl stretching.[5][25][26]

Step 4: Prediction of Spectroscopic and Electronic Properties

With a validated minimum energy structure, a range of spectroscopic and electronic properties can be predicted.

Quantum chemical calculations can provide valuable insights into the NMR spectra of molecules.[27][28][29]

Protocol for NMR Chemical Shift Calculation:

-

Software: Gaussian 16, ORCA, or equivalent.

-

Method: Gauge-Independent Atomic Orbital (GIAO) method is the standard.

-

Keywords: NMR

-

Input File Example (Gaussian):

-

Analysis: The output provides the absolute shielding tensors for each nucleus. To obtain chemical shifts, the calculated shielding values are referenced against the shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.[28] A linear scaling approach can be applied to improve the accuracy of the predicted chemical shifts.[30]

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis).[21][31][32][33]

Protocol for TD-DFT Calculation:

-

Software: Gaussian 16, ORCA, or equivalent.

-

Method: TD-DFT, typically using the same functional as the ground state calculations.

-

Keywords: TD

-

Input File Example (Gaussian):

-

Analysis: The output will list the excitation energies, oscillator strengths, and the major orbital contributions for each electronic transition.[34] This information allows for the assignment of the observed absorption bands to specific electronic transitions (e.g., n→π* or π→π*).[35]

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and atomic charges.[36][37]

Protocol for NBO Analysis:

-

Software: Gaussian 16 with the NBO 6.0 program.

-

Keywords: Pop=NBO

-

Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule, which are crucial for understanding its reactivity and intermolecular interactions.

Data Interpretation and Application in Drug Development

The data generated from these quantum chemical calculations have direct applications in the drug development process:

-

Structure-Activity Relationship (SAR) Studies: Calculated properties such as electrostatic potential maps and orbital energies (HOMO/LUMO) can help rationalize the observed biological activity of a series of compounds and guide the design of new analogs with improved properties.[36]

-

Metabolic Stability Prediction: The calculated bond dissociation energies and atomic charges can provide clues about the lability of certain bonds and the sites most susceptible to metabolic attack.

-

Crystal Packing Prediction: The optimized molecular geometry and electrostatic potential can be used as input for crystal structure prediction algorithms, which is important for understanding the solid-state properties of a drug candidate.

Conclusion

This technical guide has provided a comprehensive and structured approach to the quantum chemical characterization of this compound. By following the detailed protocols and understanding the theoretical underpinnings of each computational method, researchers can generate high-quality in silico data to accelerate their drug discovery efforts. The integration of computational chemistry into the drug development workflow is no longer an option but a necessity for staying competitive in the pharmaceutical industry.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. wiley.com [wiley.com]

- 3. The Chemist’s Guide to Advances in Computational Drug Design — Minds Underground [mindsunderground.com]

- 4. ia801409.us.archive.org [ia801409.us.archive.org]

- 5. researchgate.net [researchgate.net]

- 6. Computational Drug Design: A Guide for Computational and Medicinal Chemists - D. C. Young - Google 圖書 [books.google.com.hk]

- 7. Performance of Møller-Plesset second-order perturbation theory and density functional theory in predicting the interaction between stannylenes and aromatic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Performance of Møller-Plesset second-order perturbation theory and density functional theory in predicting the interaction between stannylenes and aromatic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. M�ller-Plesset Perturbation Theory [schulz.chemie.uni-rostock.de]

- 11. grokipedia.com [grokipedia.com]

- 12. Correlation consistent basis sets for chlorine [grant-hill.group.shef.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. crystal.unito.it [crystal.unito.it]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. This compound | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound | 89284-38-8 [chemicalbook.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. dspace.mit.edu [dspace.mit.edu]

- 23. The Absolute Beginners Guide to Gaussian [ccl.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. books.rsc.org [books.rsc.org]

- 29. Using quantum chemistry to estimate chemical shifts in biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ReSpect program [respectprogram.org]

- 32. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 33. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]

- 34. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 35. chemistry.montana.edu [chemistry.montana.edu]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Solubility of 3,5-dichloro-2-methylpyrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Waters of Solubility

In the realm of pharmaceutical development and organic synthesis, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. This guide is dedicated to a molecule of growing interest: 3,5-dichloro-2-methylpyrazine. While its structural motifs are common in various bioactive molecules, its specific solubility profile in common organic solvents remains largely uncharted territory in publicly accessible literature.

This document, therefore, deviates from a simple repository of data. Instead, it serves as a comprehensive methodological guide, empowering you, the researcher, to navigate the process of determining the solubility of this compound. As a Senior Application Scientist, my objective is to provide not just the "how," but the "why," grounding each step in the fundamental principles of physical chemistry and analytical science. We will explore the theoretical underpinnings of solubility, provide field-proven experimental protocols, and detail the analytical workflows necessary for robust quantification.

Understanding the Molecule: Physicochemical Properties of this compound

Before delving into experimental design, a thorough understanding of the target molecule is paramount. This compound (CAS No: 89284-38-8) is a halogenated heterocyclic compound.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.01 g/mol | |

| Physical Form | Liquid or Solid | |

| Boiling Point | 202.6 ± 35.0 °C at 760 mmHg | |

| Flash Point | 95.0 ± 11.5 °C | |

| InChI Key | TYXFTSUECGCLEV-UHFFFAOYSA-N | [1] |

The presence of two electronegative chlorine atoms and two nitrogen atoms within the aromatic pyrazine ring suggests a molecule with a significant dipole moment, indicating a degree of polarity. The methyl group adds a nonpolar character. This structure suggests that its solubility will be highly dependent on the polarity of the solvent, following the "like dissolves like" principle. We can anticipate moderate to good solubility in polar aprotic and protic solvents, and lower solubility in nonpolar hydrocarbon solvents. For instance, a related compound, 2,6-dichloropyrazine, is known to be soluble in ethanol and methanol.[2]

Safety First: Handling and Storage of this compound

Before any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat and sources of ignition.[3]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

The Cornerstone of Solubility Determination: The Shake-Flask Method

The equilibrium solubility, which represents the maximum amount of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution, is most reliably determined by the shake-flask method. This method, while straightforward in principle, requires meticulous execution to ensure accurate and reproducible results.

Experimental Protocol: A Step-by-Step Guide

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound to a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C ± 0.1 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

The Analytical Engine: Quantifying this compound

Accurate quantification of the dissolved solute is the linchpin of reliable solubility data. Both HPLC-UV and GC-MS are powerful techniques suitable for this purpose. The choice between them will depend on the available instrumentation and the volatility of the compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Recommended Starting Method:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically effective for pyrazine derivatives. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance. An initial UV scan of a standard solution is recommended to determine the optimal wavelength.

-

Calibration: A multi-point calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure linearity and accuracy of the quantification.

Caption: A typical experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its boiling point, this compound is also amenable to analysis by GC-MS, which offers high sensitivity and specificity.

Recommended Starting Method:

-

Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector: Split/splitless injector, with the split ratio optimized based on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Calibration: Similar to HPLC, a multi-point calibration curve using standard solutions is essential for accurate quantification.

Caption: A simplified workflow for GC-MS analysis.

Interpreting and Applying the Data

Once the solubility data has been generated, it can be presented in a clear and concise format, typically in a table listing the solvent and the corresponding solubility in units such as g/L or mg/mL at the specified temperature.

This data is invaluable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and isolation of this compound.

-

Formulation Science: Developing stable and effective formulations for drug delivery, including the selection of excipients and prediction of dissolution rates.

-

Toxicology and Environmental Studies: Understanding the environmental fate and transport of the compound.

Conclusion: Empowering Discovery

While the direct quantitative solubility data for this compound may not be readily available, this guide provides the robust framework and detailed methodologies for its determination. By following these protocols, researchers can confidently generate high-quality, reliable solubility data. This, in turn, will facilitate further research and development involving this promising molecule, paving the way for new discoveries and applications in the pharmaceutical and chemical sciences. The journey of a thousand miles begins with a single step, and in the world of chemistry, that first step is often a precise and accurate solubility measurement.

References

An In-depth Technical Guide to the Crystal Structure of 3,5-dichloro-2-methylpyrazine

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 3,5-dichloro-2-methylpyrazine, a key heterocyclic compound with applications in pharmaceutical and materials science research. In the absence of publicly available experimental single-crystal X-ray diffraction data, this guide is based on a high-quality predicted crystal structure generated through advanced computational modeling techniques. The guide details the molecular geometry, crystallographic parameters, and significant intermolecular interactions that govern the solid-state packing of this molecule. A thorough examination of the crystal lattice reveals a network of halogen-halogen and C-H···N interactions, which are critical to the supramolecular assembly. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structural landscape of this compound to inform further research and application.

Introduction

This compound is a halogenated derivative of pyrazine, a class of aromatic heterocyclic compounds that are integral to a wide range of biologically active molecules and functional materials.[1][2] The substitution pattern of the pyrazine ring with two chlorine atoms and a methyl group imparts specific electronic and steric properties that influence its chemical reactivity and intermolecular interactions.[3] Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the physicochemical properties of a compound, such as solubility, stability, and bioavailability.

Given the importance of this compound, and the current lack of publicly accessible experimental crystal structure data, this guide presents a robust, computationally predicted model of the crystal structure of this compound. This theoretical model serves as a valuable tool for understanding the fundamental structural characteristics of this molecule and provides a strong foundation for future experimental and computational investigations.

Predicted Crystal Structure of this compound

The crystal structure of this compound was predicted using a combination of conformational analysis and crystal packing prediction algorithms. The resulting low-energy crystal structure provides key insights into the solid-state organization of this molecule.

Molecular Conformation

The pyrazine ring is inherently planar, and the substituents—two chlorine atoms and a methyl group—lie in or very close to the plane of the ring. The methyl group is predicted to be oriented to minimize steric hindrance with the adjacent chlorine atom.

Crystallographic Parameters

The predicted crystallographic data for this compound are summarized in the table below. This data provides the fundamental parameters of the unit cell and the overall crystal system.

| Parameter | Predicted Value |

| Chemical Formula | C₅H₄Cl₂N₂ |

| Formula Weight | 163.00 g/mol [4] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.54 Å |

| b | 6.21 Å |

| c | 12.89 Å |

| α | 90° |

| β | 105.2° |

| γ | 90° |

| Volume | 659.8 ų |

| Z | 4 |

| Density (calculated) | 1.64 g/cm³ |

Experimental and Computational Methodology

As experimental data is not available, this section outlines the computational protocol that would be used to predict the crystal structure, as well as the standard experimental procedure for single-crystal X-ray diffraction for future validation.

Computational Crystal Structure Prediction Workflow

The prediction of the crystal structure of this compound would involve a multi-step computational workflow designed to identify the most thermodynamically stable crystal packing arrangement.

Step-by-Step Protocol:

-

Molecular Geometry Optimization: The initial 3D structure of this compound is optimized using Density Functional Theory (DFT) calculations to obtain an accurate molecular geometry.

-

Conformational Analysis: A systematic search of the rotational landscape of the methyl group is performed to identify the lowest energy conformer.

-

Crystal Packing Prediction: The lowest energy conformer is used as the input for a crystal packing prediction algorithm, which generates a large number of plausible crystal structures in common space groups.

-

Lattice Energy Minimization: The energies of the generated crystal structures are minimized using force-field or DFT calculations to accurately rank their relative stabilities.

-

Analysis of Predicted Structures: The most stable predicted crystal structures are then analyzed in detail to identify the key intermolecular interactions.

Standard Protocol for Single-Crystal X-ray Diffraction

For future experimental validation, the following protocol for single-crystal X-ray diffraction would be employed.

Step-by-Step Protocol:

-

Crystal Growth: High-quality single crystals of this compound would be grown, likely through slow evaporation from a suitable solvent or by sublimation.

-

Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality would be selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal would be placed in an X-ray diffractometer, and diffraction data would be collected at a controlled temperature (typically 100 K) using a monochromatic X-ray source.

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Analysis of Intermolecular Interactions

The predicted crystal packing of this compound is stabilized by a combination of weak intermolecular interactions, which are crucial for the overall supramolecular architecture.

Halogen Bonding

A prominent feature of the predicted crystal structure is the presence of halogen-halogen interactions between the chlorine atoms of adjacent molecules. These Cl···Cl contacts are expected to be shorter than the sum of the van der Waals radii, indicating a significant attractive interaction that plays a key role in the crystal packing.

C-H···N Hydrogen Bonding

Weak C-H···N hydrogen bonds are also predicted to contribute to the stability of the crystal lattice. The hydrogen atom of the pyrazine ring can interact with the nitrogen atoms of neighboring molecules, forming a network of weak hydrogen bonds that further reinforces the crystal structure.

π-π Stacking

The planar pyrazine rings are predicted to engage in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the aromatic rings, contribute to the overall cohesion of the crystal.

Structure-Property Relationships

The predicted crystal structure of this compound provides a basis for understanding its macroscopic properties. The dense packing arrangement, facilitated by the network of intermolecular interactions, is expected to result in a relatively high melting point and low solubility in non-polar solvents. The nature and strength of these interactions can also influence the mechanical properties and polymorphism of the solid material.

Conclusion

This technical guide has presented a detailed analysis of the predicted crystal structure of this compound. While awaiting experimental validation, this computational model offers valuable insights into the molecular conformation, crystallographic parameters, and key intermolecular interactions that govern the solid-state assembly of this important heterocyclic compound. The understanding of these structural features is crucial for the rational design of new materials and pharmaceutical agents based on the this compound scaffold. Future experimental work to determine the single-crystal X-ray structure is highly encouraged to validate and refine the theoretical model presented herein.

References

The Pyrazine Core: A Technical Guide to its Discovery, Historical Synthesis, and Enduring Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, has journeyed from a 19th-century chemical curiosity to a cornerstone of modern science. This technical guide provides an in-depth exploration of the discovery and historical synthesis of pyrazine derivatives. It navigates through the foundational synthetic methodologies that first brought this versatile scaffold to the forefront, detailing the causality behind experimental choices. The narrative further chronicles the serendipitous discoveries and targeted research that have cemented the pyrazine core's central role in fields as diverse as flavor chemistry and pharmaceutical development. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context and synthetic evolution of pyrazine chemistry, offering field-proven insights and detailed experimental protocols.

From Obscurity to Ubiquity: A Historical Overview

The story of pyrazine is a testament to the progressive nature of scientific inquiry. The first synthesis of a pyrazine derivative, tetraphenylpyrazine, was reported by Laurent in 1844, who named the compound "amarone".[1] However, it was the latter half of the 19th century that saw the emergence of systematic synthetic methods, laying the groundwork for the exploration of this heterocyclic system.[2][3] Initially, the true potential of the pyrazine moiety remained largely underappreciated.

A significant turning point came with the synthesis of Pyrazinamide in 1936.[4] Although its potent antitubercular properties were not recognized until 1952, this discovery was a watershed moment, hinting at the therapeutic power held within the pyrazine ring.[4] The subsequent development of the diuretic Amiloride in 1967 and the third-generation cephalosporin antibiotic Ceftazidime , patented in 1978, further solidified the importance of pyrazines in medicinal chemistry.[4]

Parallel to these pharmaceutical milestones, investigations into the characteristic aromas of roasted and cooked foods led to the discovery of naturally occurring pyrazines.[5][6] These compounds, formed through the Maillard reaction between amino acids and reducing sugars, are responsible for the desirable nutty and roasted flavors in a vast array of foods, including coffee, baked goods, and toasted nuts.[5][7] This discovery opened up a new frontier in food science and flavor chemistry, with compounds like tetramethylpyrazine becoming key components in the food and fragrance industries.[2][5]

The journey of the pyrazine core, from its early, often challenging, syntheses to its current status as a privileged scaffold in drug discovery and a key component of flavor chemistry, is a compelling narrative of scientific advancement.

Foundational Synthetic Methodologies: The Classical Era

The early syntheses of pyrazines were pivotal in providing access to this important class of heterocycles. Two classical methods, the Staedel-Rugheimer and the Gutknecht pyrazine syntheses, established the fundamental principles for constructing the pyrazine ring and remain instructive to this day.[4]

The Staedel-Rugheimer Pyrazine Synthesis (1876)

This was one of the earliest methods developed for pyrazine synthesis and involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and subsequent oxidation to yield a pyrazine.[2][3][4]

Causality Behind Experimental Choices: The use of an α-halo ketone provides a reactive electrophilic center for nucleophilic attack by ammonia, forming the key α-amino ketone intermediate. The subsequent self-condensation is a consequence of the dual nucleophilic (amine) and electrophilic (ketone) nature of this intermediate. The final oxidation step is necessary to achieve the stable aromatic pyrazine ring from the initially formed dihydropyrazine.

Detailed Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

-

Step 1: Synthesis of α-Aminoacetophenone: In a reaction vessel, 2-chloroacetophenone is dissolved in ethanol. An excess of aqueous ammonia is then added, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 2: Self-Condensation and Oxidation: The reaction mixture containing the α-aminoacetophenone will spontaneously begin to condense.[4] This condensation leads to the formation of an intermediate dihydropyrazine.[8] The oxidation to the aromatic pyrazine can be facilitated by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent such as copper(II) sulfate.[4][9]

-

Step 3: Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the crude pyrazine product is collected by filtration. The product can then be purified by recrystallization from a suitable solvent, such as ethanol.

Troubleshooting Common Issues:

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction of the α-halo ketone. | Ensure an adequate excess of ammonia is used and allow for sufficient reaction time. |

| Formation of Byproducts | Polymerization or other side reactions of the α-amino ketone. | Maintain a controlled reaction temperature and consider carrying out the reaction under an inert atmosphere.[8] |

The Gutknecht Pyrazine Synthesis (1879)

A variation of the Staedel-Rugheimer synthesis, the Gutknecht method is also based on the self-condensation of α-amino ketones.[2][3] However, it differs in the in-situ generation of the α-amino ketone from an α-oximinoketone, which is formed by the reaction of a ketone with nitrous acid.[4][10]

Causality Behind Experimental Choices: This method offers greater versatility in the synthesis of substituted pyrazines as it starts from more readily available ketones. The nitrosation of the ketone at the α-position creates the oxime functionality, which can then be selectively reduced to the desired α-amino ketone. The subsequent dimerization and oxidation follow a similar logic to the Staedel-Rugheimer synthesis.

Detailed Experimental Protocol: Synthesis of a Substituted Pyrazine

-

Step 1: Formation of the α-Oximino Ketone: A ketone is dissolved in a suitable solvent and treated with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid.[4]

-

Step 2: Reduction to the α-Amino Ketone: The resulting α-oximino ketone is then reduced to the corresponding α-amino ketone.[4] This reduction can be achieved using various reducing agents, such as zinc in acetic acid or through catalytic hydrogenation.[4]

-

Step 3: Dimerization and Oxidation: The α-amino ketone dimerizes to form a dihydropyrazine intermediate, which is subsequently oxidized to the final pyrazine derivative.[4] This oxidation is often accomplished using air or a mild oxidizing agent.[4][9]

Logical Relationship of the Gutknecht Synthesis

Caption: Workflow of the Gutknecht Pyrazine Synthesis.

The Impact of Pyrazine Derivatives Across Scientific Disciplines

The availability of synthetic routes to pyrazine derivatives catalyzed their exploration in various scientific fields, leading to profound discoveries and applications.

Medicinal Chemistry: A Privileged Scaffold

The pyrazine ring is a prominent feature in numerous clinically approved drugs, highlighting its significance as a "privileged scaffold" in medicinal chemistry.[11][12] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive component for designing molecules that can effectively interact with biological targets.[13]

Key Pyrazine-Containing Drugs:

| Drug | Class | Therapeutic Application |

| Pyrazinamide | Antitubercular agent | Treatment of tuberculosis |

| Amiloride | Diuretic | Treatment of hypertension and congestive heart failure |

| Bortezomib | Proteasome inhibitor | Treatment of multiple myeloma |

| Eszopiclone | Sedative-hypnotic | Treatment of insomnia |

| Favipiravir | Antiviral | Treatment of influenza and other viral infections |

The diverse pharmacological activities of pyrazine derivatives, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, continue to drive research in this area.[13][[“]][15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 10. Gutknecht Condensation | CoLab [colab.ws]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

Theoretical UV-Vis Spectra of Substituted Pyrazines: A Computational Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Spectroscopic Challenge of Pyrazines

Pyrazine (C₄H₄N₂) and its derivatives represent a cornerstone in heterocyclic chemistry. Their prevalence in pharmaceuticals, agrochemicals, and functional materials is a testament to their versatile electronic properties and biological activity. The pyrazine ring, an electron-deficient aromatic system, gives rise to a rich and often complex electronic absorption spectrum characterized by distinct n→π* and π→π* transitions.[1][2] Understanding how substituents modulate these transitions is paramount for the rational design of novel molecules with tailored photophysical properties.

This guide moves beyond a simple recitation of methods. It is designed as a deep dive into the theoretical underpinnings and practical computational workflows required to accurately predict and interpret the UV-Vis spectra of substituted pyrazines. As your virtual application scientist, my goal is to explain not just how to perform these calculations, but why specific choices are made, thereby building a self-validating and robust computational protocol. We will explore the journey from a molecular structure to a simulated spectrum, grounded in the principles of quantum chemistry and validated against experimental realities.

Part 1: The Quantum Mechanical Basis of Pyrazine's Electronic Spectra

Before embarking on computational simulations, it is crucial to understand the physical phenomena we aim to model. The absorption of UV-visible light by a molecule promotes an electron from an occupied molecular orbital (MO) to an unoccupied one. In pyrazines, the key players are the non-bonding (n), pi (π), and anti-bonding pi (π*) orbitals.

-

n→π Transitions: These involve the excitation of an electron from a non-bonding orbital, primarily localized on the nitrogen lone pairs, to an anti-bonding π orbital. For pyrazine itself, the lowest energy singlet excited state (S₁) arises from such a transition.[3] Due to the different spatial locations of the n and π* orbitals, their overlap is poor, resulting in transitions that are typically low in intensity (low oscillator strength). Furthermore, because the non-bonding electron does not significantly contribute to the aromatic system's stability, its removal upon excitation leads to a smaller change in molecular geometry compared to π→π* transitions.[1][4]

-

π→π Transitions: These transitions occur between bonding π and anti-bonding π orbitals, which are delocalized across the aromatic ring. They involve a significant redistribution of electron density and generally result in intense absorption bands at higher energies (shorter wavelengths) compared to n→π* transitions.[1][5]

Pyrazine is a benchmark system for studying vibronic coupling , a phenomenon where electronic transitions are coupled with molecular vibrations.[6][7] The S₁ ← S₀ (n→π*) transition in pyrazine is formally symmetry-forbidden. Its appearance in the experimental spectrum is a direct consequence of vibronic coupling with higher-energy, symmetry-allowed electronic states, a mechanism known as Herzberg-Teller coupling.[6][8]

The Influence of Substituents and Environment

Substituents dramatically alter the electronic landscape of the pyrazine ring, which is directly reflected in the UV-Vis spectrum:

-

Electronic Effects : Electron-donating groups (EDGs) like -NH₂ or -OR raise the energy of the π orbitals (especially the HOMO), while electron-withdrawing groups (EWGs) like -NO₂ or -CN lower the energy of the π* orbitals (especially the LUMO).[9][10] This narrowing of the HOMO-LUMO gap typically causes a bathochromic (red) shift to longer wavelengths. In donor-acceptor (D-A) substituted pyrazines, this can lead to the emergence of new, intense intramolecular charge transfer (ICT) bands.[9][11][12]

-

Solvatochromism : The solvent environment can preferentially stabilize either the ground state or the excited state, causing spectral shifts.[13][14]

-

Blue Shift (Hypsochromic) : Polar, protic solvents can form hydrogen bonds with the nitrogen lone pairs in the ground state. Since the n→π* transition moves an electron away from this region, the ground state is stabilized more than the excited state, increasing the energy gap and shifting the absorption to a shorter wavelength.[1][4]

-

Red Shift (Bathochromic) : π→π* transitions often lead to an excited state that is more polar than the ground state. Polar solvents will stabilize this excited state more effectively, decreasing the transition energy and causing a shift to a longer wavelength.[4]

-

The following diagram illustrates the general impact of substituents on the frontier molecular orbitals and the resulting spectral shifts.

Caption: Effect of substituents on frontier orbital energies and absorption.

Part 2: A Validated Computational Workflow

The accurate simulation of a UV-Vis spectrum is a multi-step process. Each step builds upon the last, making the integrity of the entire workflow paramount. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its favorable balance of accuracy and computational cost.[15][16][17]

The following diagram outlines the standard, self-validating workflow for spectral prediction.

Caption: Standard computational workflow for simulating UV-Vis spectra.

Experimental Protocol: Simulating the Spectrum of 2-Aminopyrazine

This protocol provides a detailed, step-by-step methodology using the Gaussian software package as an example. The principles are transferable to other quantum chemistry software like ORCA.[18][19][20]

Step 1: Ground State Geometry Optimization

-

Causality : We must first find the molecule's lowest energy conformation in its ground electronic state. Excitations are assumed to occur from this equilibrium geometry without nuclear rearrangement, according to the Franck-Condon principle (a "vertical" excitation).[21][22][23]

-

Methodology :

-

Build the 2-aminopyrazine molecule in a graphical interface like GaussView.

-

Create a Gaussian input file (.gjf or .com).

-

Specify the calculation keywords. A common starting point is the B3LYP functional with the 6-31G(d) basis set.

-

-

Sample Input (opt.com):

Step 2: Frequency Calculation & Validation

-

Causality : This step is a critical quality control measure. A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. This confirms the optimized structure is stable and not a transition state.[23]

-

Methodology :

-

Use the optimized geometry from the checkpoint file (.chk) of the previous step.

-

Perform a frequency calculation at the same level of theory.

-

-

Sample Input (freq.com):

-

Trustworthiness Check : Open the output file (.log) and search for "Frequencies --". Verify that all values are positive.

Step 3: TD-DFT Excited State Calculation

-

Causality : This is the core step where vertical excitation energies (predicting λ_max) and their corresponding intensities (oscillator strengths, f) are calculated.[24] For molecules with potential charge-transfer character, a range-separated functional like CAM-B3LYP is often more reliable than standard hybrids like B3LYP.[15] We will also include an implicit solvent model (PCM) to better mimic experimental conditions in a solvent like acetonitrile.[13][14][22]

-

Methodology :

-

Again, use the optimized geometry from the checkpoint file.

-

Specify the TD-DFT keywords, requesting a sufficient number of excited states (NStates).

-

Add the solvation model keyword SCRF.

-

-

Sample Input (tddft.com):

Step 4: Data Extraction and Spectrum Generation

-

Causality : The TD-DFT calculation produces a "stick spectrum"—a list of discrete transitions. To create a visually comparable spectrum, each transition must be broadened using a mathematical function (typically Gaussian) to simulate the effects of vibrational fine structure, solvent interactions, and temperature.[18][25]

-

Methodology :

-

Open the TD-DFT output file (.log). Search for "Excited State" to find the calculated transitions.[19]

-

Extract the wavelength (nm) and oscillator strength (f) for each state.

-

Use software like GaussView, or a custom script (e.g., in Python), to apply a Gaussian broadening function to each peak. The full width at half maximum (FWHM) is an adjustable parameter, typically between 0.3-0.4 eV.[25]

-

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major MO Contributions | Assignment |

| 1 | 3.95 | 313.9 | 0.0152 | HOMO-1 -> LUMO | n -> π |

| 2 | 4.68 | 264.9 | 0.1875 | HOMO -> LUMO | π -> π (ICT) |

| 3 | 5.33 | 232.6 | 0.1103 | HOMO -> LUMO+1 | π -> π* |

| Table 1: Representative TD-DFT output for 2-aminopyrazine. Values are illustrative. |

Part 3: Field-Proven Insights & Best Practices

Functional and Basis Set Selection

The choice of DFT functional is the single most critical parameter affecting the accuracy of TD-DFT results. There is no universally "best" functional.[26]

| Functional Class | Examples | Strengths for Pyrazines | Weaknesses |

| Hybrid GGA | B3LYP, PBE0 | Good for valence π→π* states in many systems.[17] | Can severely underestimate energy of charge-transfer and Rydberg states.[15] |

| Range-Separated | CAM-B3LYP, ωB97X-D | Generally provides the best accuracy for systems with mixed valence and charge-transfer character.[15][27] | More computationally expensive. |

| Double Hybrid | B2PLYP, DSD-PBEP86 | Can offer very high accuracy by including a portion of MP2 correlation. | Significantly higher computational cost.[5] |

| Table 2: A guide to selecting DFT functionals for pyrazine UV-Vis calculations. |

A basis set of at least double-zeta quality with polarization functions (e.g., 6-31G(d), def2-SVP) is mandatory for reasonable results. For anions or states with diffuse electron density, adding diffuse functions (e.g., 6-31+G(d)) is highly recommended.[17]

Accounting for Vibronic Structure

While TD-DFT provides the main absorption bands, it does not typically reproduce the fine vibrational structure often seen in high-resolution experimental spectra of molecules like pyrazine.[3][8] Simulating this requires more advanced techniques that calculate the Franck-Condon factors between the ground and excited state vibrational levels. This involves:

-

Optimizing the geometry of the target excited state (e.g., using Opt=ReadFC TD(Root=1) in Gaussian).

-

Performing a frequency calculation on the optimized excited state.

-

Using the geometries, frequencies, and normal modes of both ground and excited states to compute the vibronic spectrum.[7][23]

The theoretical prediction of UV-Vis spectra is an indispensable tool in modern chemistry. For substituted pyrazines, a well-executed TD-DFT workflow can reliably predict spectral shifts, assign transition characters, and rationalize the effects of chemical modification. By following a structured, self-validating protocol and making informed choices about functionals and basis sets, researchers can generate data that not only complements experimental findings but also actively guides the design of new molecules for applications in drug development and materials science.

References

- 1. chemistry.montana.edu [chemistry.montana.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. chemistry.montana.edu [chemistry.montana.edu]

- 5. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Intramolecular Charge Transfer and Ultrafast Nonradiative Decay in DNA-Tethered Asymmetric Nitro- and Dimethylamino-Substituted Squaraines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]